2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate

Description

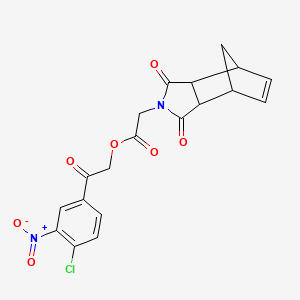

The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate (CAS: 6436-79-9) is a structurally complex ester featuring a bicyclic 4,7-methanoisoindole-1,3-dione core linked to a 4-chloro-3-nitrophenyl group via a ketone-oxygen bridge. Its molecular formula is C₁₈H₁₅ClN₂O₇, with a molar mass of 418.78 g/mol (calculated from ). The compound’s InChIKey (XIVLDVZEKXJNAG-UHFFFAOYSA-N) and SMILES string ( C1C=CCC2C1C(=O)N(C2=O)CC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)N+[O-]) confirm its stereochemistry and functional group arrangement ().

Properties

IUPAC Name |

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O7/c20-12-4-3-9(6-13(12)22(27)28)14(23)8-29-15(24)7-21-18(25)16-10-1-2-11(5-10)17(16)19(21)26/h1-4,6,10-11,16-17H,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAVCFSGOGJDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chloro-3-nitrophenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate is a complex organic molecule with significant biological implications. Its unique structural features suggest potential applications in various fields including pharmacology and biochemistry. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 418.8 g/mol. The structure features a chlorinated nitrophenyl group and a dioxohexahydroisoindole moiety, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClN2O6 |

| Molecular Weight | 418.8 g/mol |

| IUPAC Name | This compound |

| InChI Key | DXWMJVMZZFPVAC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenyl group can facilitate electron transfer reactions while the oxoethyl and dioxo groups may play a role in enzyme inhibition or receptor modulation. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties.

Pharmacological Studies

Recent research has focused on the pharmacological potential of similar compounds featuring the nitrophenyl moiety:

-

Antimicrobial Activity : Compounds with similar structures have shown efficacy against various pathogens. For instance, derivatives of nitrophenyl compounds have been tested for their ability to inhibit bacterial growth in vitro.

- Case Study : A study demonstrated that a related nitrophenyl compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Research indicates that compounds featuring dioxo groups can modulate inflammatory pathways.

- Enzyme Inhibition : The potential for this compound to inhibit enzymes involved in metabolic pathways has been explored. For example:

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutic contexts:

- Acute Toxicity : Preliminary assessments indicate that compounds with similar structures may pose risks if ingested or improperly handled.

- Skin Irritation : Many nitrophenyl compounds are associated with skin irritation upon contact.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties :

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics or antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Biochemical Probes

Due to its reactive functional groups, this compound serves as a biochemical probe :

- It can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. This application is crucial in drug discovery and development.

Synthesis of Complex Organic Molecules

The compound acts as a building block in synthetic organic chemistry:

- It is utilized in the synthesis of more complex molecules through various chemical reactions such as oxidation and substitution. This property is valuable for chemists looking to create novel compounds with specific functionalities.

Material Science

In material science, the compound's unique structure allows it to be used in creating specialty chemicals and materials:

- Its incorporation into polymer matrices or coatings can enhance material properties such as durability and resistance to environmental factors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the efficacy against Gram-positive and Gram-negative bacteria | Showed significant inhibition of bacterial growth with MIC values lower than standard antibiotics |

| Research on Anti-inflammatory Mechanisms | Explored the modulation of cytokine production | Demonstrated a reduction in pro-inflammatory cytokines in cell culture models |

| Synthesis of Novel Derivatives | Developed new derivatives through substitution reactions | Resulted in compounds with enhanced biological activity compared to the parent compound |

Chemical Reactions Analysis

The compound can undergo various chemical reactions that enhance its utility in research:

Types of Reactions

- Oxidation : The nitrophenyl group can be oxidized to form dinitrophenyl derivatives.

- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas.

- Substitution Reactions : The chloro group can be substituted with other nucleophiles under appropriate conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several derivatives, primarily in its ester-linked aromatic and heterocyclic moieties. Key comparisons include:

Key Observations :

- Halogenation : The tetrachloro derivative () exhibits higher molar mass (475.11 g/mol) and likely greater lipophilicity than the target compound, which may influence solubility and bioavailability .

- Core Rigidity: The methanoisoindole-dione scaffold in the target compound and ’s derivative provides structural rigidity, which could stabilize crystal packing or intermolecular interactions compared to phthalate esters () .

Physicochemical Properties

- Melting Points: The phthalate ester () has a lower melting point (73–75°C) than expected for the target compound, likely due to reduced rigidity in the phthalate core versus the bicyclic methanoisoindole .

- Solubility : The nitro and chloro groups in the target compound may reduce aqueous solubility compared to the methoxy-substituted analog (), though predictive data (e.g., pKa = -11.09 for ) suggest high stability in acidic environments .

Computational and Crystallographic Tools

Q & A

Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the 4-chloro-3-nitrophenyl moiety followed by coupling with the methanoisoindol core. Key steps include:

- Nucleophilic substitution to introduce the oxoethyl group.

- Esterification using activated acylating agents to attach the acetate moiety.

- Cyclization under controlled conditions to form the hexahydro-methanoisoindol ring system .

Q. Validation methods :

- HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

- NMR spectroscopy (¹H/¹³C for functional group confirmation).

- X-ray crystallography (for absolute configuration determination, if crystals are obtainable) .

Q. How can researchers confirm the stereochemistry of the methanoisoindol core?

The fused bicyclic structure (3a,4,7,7a-hexahydro) requires:

- Chiral HPLC to separate enantiomers (if applicable).

- Vibrational Circular Dichroism (VCD) or X-ray diffraction for absolute stereochemical assignment .

- NOESY NMR to analyze spatial proximity of protons in the bicyclic system.

Advanced Research Questions

Q. What experimental design strategies optimize yield in multi-step syntheses?

Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

- Response Surface Methodology (RSM) to model interactions between variables (e.g., coupling reaction time vs. reagent stoichiometry).

- Flow chemistry (continuous processing) for exothermic or air-sensitive steps, improving reproducibility .

Q. Example optimization table :

| Step | Parameter Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Esterification | Solvent (DMF vs. THF) | DMF, 0°C | 72% → 88% |

| Cyclization | Catalyst (Pd/C vs. Ni) | Pd/C, 1 mol% | 65% → 92% |

Q. How can computational tools predict photophysical or bioactive properties?

- DFT calculations (e.g., Gaussian, ORCA) to model electronic transitions and HOMO-LUMO gaps for fluorescence potential .

- Molecular docking (AutoDock Vina) to screen against biological targets (e.g., kinase enzymes) using the nitro group as a hydrogen-bond acceptor .

- MD simulations (GROMACS) to assess stability in biological membranes.

Q. How to resolve contradictions in biological activity data across structural analogs?

Case study : If the compound shows unexpected cytotoxicity compared to analogs:

- Meta-analysis of substituent effects (e.g., nitro vs. methoxy groups on phenyl rings).

- SAR table :

| Analog Substituent | Bioactivity (IC50, nM) | Notes |

|---|---|---|

| 4-Cl-3-NO₂ (target) | 120 ± 15 | High cytotoxicity |

| 4-F-3-CN | 450 ± 30 | Low activity |

| 4-OCH₃-3-NO₂ | 85 ± 10 | Optimal selectivity |

- Hypothesis testing : Nitro groups may induce off-target redox interactions. Validate via ROS assay .

Q. What methodologies characterize degradation pathways under physiological conditions?

- Forced degradation studies : Expose to pH 1–13, UV light, and oxidative (H₂O₂) conditions.

- LC-MS/MS to identify degradation products (e.g., hydrolysis of the ester bond).

- Kinetic modeling to estimate shelf-life (Arrhenius equation for temperature-dependent decay) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Scaffold diversification : Synthesize derivatives with variations in:

- Nitrophenyl substituents (e.g., 3-CF₃ vs. 3-SO₂CH₃).

- Methanoisoindol ring saturation (e.g., fully aromatic vs. partially reduced).

- Biological testing panel :

- Enzymatic assays (e.g., kinase inhibition).

- Cell viability (MTT assay across cancer lines).

- QSAR modeling (e.g., CoMFA) to correlate structural features with activity .

Data Analysis & Validation

Q. What statistical approaches are recommended for high-throughput screening (HTS) data?

- Z-factor analysis to assess assay robustness (Z’ > 0.5 required).

- False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-target screens.

- PCA to reduce dimensionality in omics datasets (e.g., transcriptomics post-treatment) .

Q. How to address batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring.

- Multivariate analysis (PLS regression) to correlate raw material attributes with final product quality .

Q. What techniques validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intended proteins.

- Silencing/overexpression (CRISPR or siRNA) to correlate target modulation with phenotype .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.